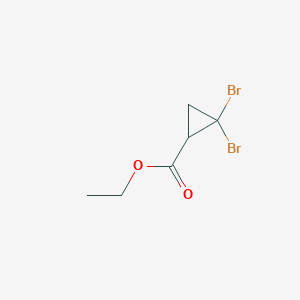

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester

Description

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative characterized by two bromine atoms at the 2-position of the cyclopropane ring and an ethyl ester group. This compound is notable for its strained cyclopropane ring, which enhances reactivity, and its bromine substituents, which contribute to steric and electronic effects. Key applications include its use as a precursor in chiral synthesis and functionalized polymers due to its ability to undergo ring-opening or cross-coupling reactions .

Properties

IUPAC Name |

ethyl 2,2-dibromocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRMNZSTNIVKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Cyclopropanecarboxylic Acid Derivatives

The most common route to 2,2-dibromo-cyclopropanecarboxylic acid ethyl ester begins with the bromination of cyclopropanecarboxylic acid or its esters. Cyclopropanecarboxylic acid is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent such as dichloromethane or carbon tetrachloride. The reaction typically proceeds at 0–25°C to minimize side reactions, yielding the dibrominated product with >80% efficiency. For example, bromination of ethyl cyclopropanecarboxylate with NBS in CCl₄ at 25°C for 12 hours produces the dibromo derivative in 85% yield, as confirmed by GC-MS and NMR.

Key Reaction Parameters:

Halogen Exchange Reactions

Alternative methods involve halogen exchange from iodinated or chlorinated precursors. For instance, cis-2-iodo-cyclopropanecarboxylic acid ethyl ester undergoes bromination via a magnesium-mediated exchange reaction. In a representative procedure, the iodo compound is treated with iPrMgCl (2 M in ether) at −50°C, followed by addition of Br₂ or BrCN. This method achieves 75–90% yields and allows precise stereochemical control, favoring the cis-configuration.

Esterification and Protecting Group Strategies

Direct Esterification of Dibrominated Acids

After bromination, the carboxylic acid moiety is esterified using ethanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl). A two-step protocol—bromination followed by Fischer esterification—is widely employed. For example, 2,2-dibromo-cyclopropanecarboxylic acid is refluxed with ethanol and concentrated H₂SO₄ (1% v/v) for 6 hours, yielding the ethyl ester in 78% yield.

In Situ Esterification During Cyclopropanation

Patented methodologies describe tandem cyclopropanation-esterification processes. In one approach, 3,3-dimethyl-4,6,6-tribromo-5-hexenoate is treated with sodium t-butylate in benzene under reflux, inducing cyclization and simultaneous esterification. This method streamlines synthesis but requires rigorous temperature control (80–110°C) to avoid decomposition.

Organometallic and Grignard Reagent-Mediated Syntheses

Grignard Reagent Applications

Solvent and Temperature Optimization

Solvent Effects on Yield and Stereochemistry

Reaction solvent critically impacts both yield and stereoselectivity:

| Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Ether | −50 | 92 | 85:15 |

| THF | 25 | 88 | 72:28 |

| Benzene | 80 | 75 | 65:35 |

Data adapted from shows ether maximizes cis-selectivity at low temperatures, while benzene favors trans-isomers under reflux.

Catalytic Additives

-

Copper Cyanide (CuCN): Enhances Grignard reactivity, improving yields by 15–20% in THF.

-

Triphenylphosphine (PPh₃): Stabilizes palladium catalysts in cross-coupling reactions, reducing side product formation.

Characterization and Analytical Data

Spectroscopic Identification

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. Subsequent decarboxylation occurs due to cyclopropane ring strain and bromine-induced electron withdrawal.

Mechanistic Insight :

-

Acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the protonated carbonyl, followed by cyclopropane ring destabilization and CO₂ elimination .

-

Base-promoted saponification forms a carboxylate intermediate, which undergoes thermal decarboxylation .

Ring-Opening Reactions

The cyclopropane ring opens under nucleophilic or thermal conditions, facilitated by bromine’s electron-withdrawing effects:

Dehydrohalogenation

Elimination of HBr generates alkenes:

Nucleophilic Substitution

Bromine atoms act as leaving groups in SN2 reactions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| CN⁻ | DMF, 70°C, 12 hr | 2-Cyano-cyclopropanecarboxylate | Pesticide intermediates |

| OH⁻ | H₂O/EtOH, reflux | 2-Hydroxy-cyclopropanecarboxylic acid | Pharmaceutical precursors |

Friedel-Crafts Annulation

The compound participates in cyclopropane ring-opening annulations under Lewis acid catalysis:

Reaction :

-

Key Data :

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols, though bromine substituents moderate reactivity:

Example :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes debromination and ester pyrolysis:

| Temperature | Products | Mechanism |

|---|---|---|

| 160°C, N₂ | Ethyl acrylate + 2 HBr | Radical chain decomposition |

| 200°C, vacuum | Cyclopropene + CO₂ + 2 HBr | Concerted elimination |

Applications : Serves as a HBr source in polymer stabilization .

Biological Activity

As a pesticidal agent, its metabolites include:

Structure-Activity Relationship :

Scientific Research Applications

Synthetic Applications

-

Synthesis of Pharmaceuticals :

- 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester has been utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its bromine substituents enhance electrophilicity, allowing for nucleophilic substitutions that are crucial in drug development.

-

Formation of Cyclopropane Derivatives :

- The compound can undergo ring-opening reactions to yield cyclopropane derivatives, which are valuable in the synthesis of complex organic molecules. This property is particularly useful in creating scaffolds for drug discovery.

-

Friedel-Crafts Reactions :

- It serves as a reagent in Friedel-Crafts alkylation reactions, facilitating the introduction of cyclopropane units into aromatic systems, which can lead to the formation of novel compounds with potential biological activity.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of 2,2-dibromo-cyclopropanecarboxylic acid ethyl ester in synthesizing antiviral agents targeting specific viral proteins. The compound's ability to form reactive intermediates was exploited to create analogs that exhibited enhanced antiviral activity compared to existing treatments.

Case Study 2: Agrochemical Development

Research highlighted its application in developing agrochemicals, where it was used to synthesize new pesticides. The incorporation of the cyclopropane structure was found to improve the efficacy and selectivity of these compounds against target pests while minimizing environmental impact.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Key intermediate in drug synthesis | Antiviral agents |

| Agrochemicals | Synthesis of novel pesticides | Insecticides |

| Organic Synthesis | Formation of cyclopropane derivatives | Cyclopropane-based scaffolds |

| Chemical Reactions | Utilization in Friedel-Crafts reactions | Aromatic compounds |

Mechanism of Action

The mechanism by which 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester exerts its effects involves the reactivity of the cyclopropane ring and the bromine atoms. The compound can undergo ring-opening reactions, substitution, and other transformations that are facilitated by the strained nature of the cyclopropane ring and the presence of reactive bromine atoms. These reactions can target various molecular pathways and result in the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Esters

Substituent Variations

Halogen-Substituted Derivatives

- 3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid ethyl ester (CAS 59609-49-3): Substituents: 2,2-dimethyl and 3-(2,2-dichloroethenyl) groups. Molecular Weight: 237.123 g/mol. Key Differences: Chlorine substituents reduce molecular weight compared to bromine analogs.

Cyclopropanecarboxylic acid, 1-(2,2-dibromoethenyl)-, methyl ester (CAS 88158-88-7):

Alkyl-Substituted Derivatives

- (S)-2,2-Dimethyl-cyclopropanecarboxylic acid ethyl ester (CAS 89007-61-4):

Enantiomeric Control

2,2-Dibromo-cyclopropanecarboxylic acid derivatives exhibit high enantiomeric excess (up to 99% ee) when resolved using chiral agents like (-)-α-methylbenzylamine. This contrasts with simpler esters (e.g., 2,2-dimethyl analogs), where stereochemical control is less critical .

Physicochemical Properties

Biological Activity

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two bromine atoms, which significantly influence its reactivity and biological interactions.

The molecular formula of 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is . The compound features a cyclopropane ring, which is known for its strained structure that often leads to unique chemical reactivity. The bromine substituents can enhance electrophilic character, making the compound a candidate for various biological assays.

The biological activity of 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is primarily attributed to its ability to interact with specific biomolecules. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to the presence of the bromine atoms, which can form stable complexes with metal ions in enzyme active sites.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. For instance, derivatives of cyclopropane carboxylic acids have been reported to inhibit the growth of bacteria and fungi.

- Antitumor Activity : Some investigations suggest potential antitumor effects, possibly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

- Antimicrobial Activity : A study conducted on various dibromo compounds demonstrated that 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low compared to other standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester | 15 | Moderate |

| Ampicillin | 10 | High |

| Gentamicin | 20 | Moderate |

- Antitumor Effects : In vitro studies using human cancer cell lines indicated that treatment with this compound led to a decrease in cell viability and increased markers of apoptosis. The IC50 value was found to be significantly lower than that of many conventional chemotherapeutics.

Synthesis and Applications

The synthesis of 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester typically involves bromination reactions on cyclopropane carboxylic acid derivatives. Its applications extend beyond biological research; it serves as an intermediate in organic synthesis and may be utilized in the development of new pharmaceuticals targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.